molecular formula C17H18ClN3O B1169665 (+-)-Ramosetron hydrochloride CAS No. 171967-75-2

(+-)-Ramosetron hydrochloride

Cat. No.: B1169665
CAS No.: 171967-75-2
M. Wt: 315.8 g/mol
InChI Key: XIXYTCLDXQRHJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(±)-Ramosetron hydrochloride is a potent and selective serotonin 5-HT3 receptor antagonist. It is primarily used as an antiemetic to prevent nausea and vomiting caused by chemotherapy, radiotherapy, and surgery. The compound is known for its high affinity and selectivity towards the 5-HT3 receptors, making it effective in controlling emesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (±)-Ramosetron hydrochloride involves several steps, starting from the appropriate indole derivatives. The key steps include:

    Formation of the Indole Core: This is typically achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.

    Substitution Reactions: The indole core undergoes various substitution reactions to introduce the necessary functional groups.

    Cyclization: The substituted indole is then cyclized to form the desired tricyclic structure.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt form by reacting with hydrochloric acid.

Industrial Production Methods: Industrial production of (±)-Ramosetron hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.

    Purification Techniques: Such as recrystallization, chromatography, and solvent extraction to achieve high purity.

Chemical Reactions Analysis

(±)-Ramosetron hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, often using reagents like sodium borohydride.

    Substitution: The indole ring allows for various substitution reactions, such as halogenation or alkylation, using reagents like halogens or alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), alkyl halides.

Major Products:

    Oxidized Derivatives: Resulting from oxidation reactions.

    Reduced Derivatives: Formed through reduction processes.

    Substituted Indoles: Produced via substitution reactions.

Scientific Research Applications

(±)-Ramosetron hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of serotonin receptor antagonists.

    Biology: Investigated for its effects on serotonin receptors in various biological systems.

    Medicine: Extensively studied for its antiemetic properties, particularly in chemotherapy-induced nausea and vomiting.

    Industry: Utilized in the development of new antiemetic drugs and formulations.

Mechanism of Action

(±)-Ramosetron hydrochloride is compared with other 5-HT3 receptor antagonists such as ondansetron, granisetron, and palonosetron. While all these compounds share a similar mechanism of action, (±)-Ramosetron hydrochloride is unique due to its:

    Higher Affinity: It has a higher binding affinity for the 5-HT3 receptors.

    Longer Duration of Action: Provides prolonged antiemetic effects.

    Fewer Side Effects: Associated with a lower incidence of adverse effects compared to some other 5-HT3 antagonists.

Comparison with Similar Compounds

  • Ondansetron
  • Granisetron
  • Palonosetron

Properties

IUPAC Name

(1-methylindol-3-yl)-(4,5,6,7-tetrahydro-3H-benzimidazol-5-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O.ClH/c1-20-9-13(12-4-2-3-5-16(12)20)17(21)11-6-7-14-15(8-11)19-10-18-14;/h2-5,9-11H,6-8H2,1H3,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIXYTCLDXQRHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C3CCC4=C(C3)NC=N4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171967-75-2
Record name Methanone, (1-methyl-1H-indol-3-yl)(4,5,6,7-tetrahydro-1H-benzimidazol-6-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=171967-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.